Carbidopa

概要

説明

カルビドパは、主にレボドパとの併用でパーキンソン病やパーキンソン様症状を伴う他の疾患の治療に用いられる薬剤です。 これは、レボドパの末梢代謝を阻害するドーパ脱炭酸酵素阻害剤であり、レボドパのより多くが脳に到達し、ドーパミンに変換されることを可能にします 。 この組み合わせは、脳内のドーパミン供給量を増やすことでパーキンソン病の症状を軽減するのに役立ちます .

準備方法

合成経路と反応条件: カルビドパは、いくつかの方法で合成することができます。 一般的な方法の1つは、L-α-メチルドパメチルエステルを3,3-ペンタメチレンオキサジリジンと反応させた後、酸で加水分解する方法です 。 別の方法は、メチルドパイミンエステルを窒素保護下で塩酸と反応させた後、pHを調整してろ過し、カルビドパを得る方法です .

工業的生産方法: 工業的な設定では、カルビドパの調製には、イオン交換樹脂を使用して薬物の安定性と徐放特性を向上させることがよくあります 。 薬物濃度、温度、粒径などのプロセスパラメータは、最終生成物の収率と品質を最適化するために慎重に制御されます .

化学反応の分析

Enzymatic Oxidation

Carbidopa undergoes oxidation by peroxidases (myeloperoxidase/MPO, lactoperoxidase/LPO) and tyrosinase, forming 6,7-dihydroxy-3-methylcinnoline as the primary product. Key findings:

- Reaction Rates :

- Byproducts :

Non-Enzymatic Oxidation

In acidic or oxidative environments, this compound decomposes via hydrazine group cleavage, forming 3-methoxy-4-hydroxy-α-methylphenylpropionic acid .

Inhibition of Enzymatic Activity

This compound acts as a suicide substrate for peroxidases, blocking chromophore formation in model substrates like o-dianisidine and ABTS :

| Enzyme | Substrate | Inhibition Mechanism | Lag Period Observed? |

|---|---|---|---|

| Bovine MPO | o-dianisidine | Competitive oxidation + product reduction | Yes (dose-dependent) |

| Bovine LPO | ABTS | ABTS⁺- radical reduction by this compound | No |

- Molecular Docking :

This compound binds to human MPO (binding energy: -7.1 kcal·mol⁻¹ ) and bovine LPO (-6.8 kcal·mol⁻¹ ) with its catechol group oriented toward the heme center .

Condensation Reactions with Aldehydes

This compound’s hydrazine group reacts with aldehydes to form hydrazones and azines , enabling colorimetric detection :

Reaction with Vanillin

- Conditions : 10 mM vanillin, 70°C, 4 hours, EtOH:H₂O (1:1), 40 mM HCl .

- Product : Yellow benzaldazine (λₘₐₓ = 415 nm).

- Calibration Curve : Limit of detection (LOD): 0.15 μM , LOQ: 0.50 μM .

Reaction with Indole-3-carbaldehyde (I3A)

Redox Interactions

This compound reduces oxidized intermediates in enzymatic assays:

- ABTS⁺- Reduction : Immediate decolorization occurs due to electron transfer from this compound’s catechol group .

- H₂O₂ Consumption :

Synthetic Pathways

This compound is synthesized via a modified Strecker reaction :

- Hydrazine and KCN react with arylacetone to form α-hydrazino nitrile.

- Hydrolysis with HCl yields carboxamide.

- HBr-mediated cleavage produces this compound.

Stability and Decomposition

科学的研究の応用

Parkinson's Disease Management

- Combination Therapy : Carbidopa is used in conjunction with L-DOPA to treat PD. This combination allows for lower doses of L-DOPA, reducing peripheral side effects and increasing central nervous system availability .

- Dosage Forms : this compound is available in various formulations, including immediate-release and extended-release tablets, often combined with L-DOPA and other adjunct therapies like entacapone .

Other Neurological Conditions

- Post-Encephalitic Parkinsonism : this compound is indicated for patients who develop parkinsonism following encephalitis .

- Toxin-Induced Parkinsonism : It is also effective for parkinsonism resulting from carbon monoxide or manganese exposure .

Pharmacokinetics and Dosage Studies

This compound's pharmacokinetic properties are crucial for optimizing its therapeutic use. Recent studies have focused on determining the optimal dosing ratios when combined with L-DOPA:

- Dose Proportionality : Research indicates that this compound exposure increases proportionally with dosage, which is essential for maintaining therapeutic levels of L-DOPA in the plasma .

- Therapeutic Concentrations : Studies have shown that maintaining specific this compound concentrations can enhance the effectiveness of L-DOPA therapy without significantly increasing adverse effects .

Anticancer Properties

Recent investigations have suggested that this compound may possess anticancer properties due to its role as a selective aryl hydrocarbon receptor modulator (SAhRM). Although no FDA-approved uses exist for cancer treatment, this potential warrants further exploration .

Analytical Methods for Monitoring

Innovative methods for quantifying this compound in biological samples have been developed:

- Colorimetric Sensing : A recent study reported a colorimetric method for quantifying this compound in anti-Parkinson drugs, demonstrating superior sensitivity compared to previous methods. This technique could facilitate non-invasive monitoring of this compound levels in patients receiving PD therapy .

Case Studies and Clinical Trials

Several clinical trials have assessed the efficacy and safety of this compound in various settings:

作用機序

カルビドパは、レボドパからドーパミン生合成に関与する酵素、芳香族L-アミノ酸脱炭酸酵素(ドーパ脱炭酸酵素またはDDC)を阻害することで作用します 。 カルビドパは、この酵素を末梢組織で阻害することにより、レボドパが脳外でドーパミンに早すぎる変換されるのを防ぎ、レボドパが血液脳関門を通過して脳内でドーパミンに変換されることを可能にします 。 これにより、脳内のドーパミン供給量が増加し、パーキンソン病の症状の軽減に役立ちます .

類似の化合物との比較

カルビドパは、レボドパ、アマンタジン、ゾニサミドなどの他のドーパミン作動性抗パーキンソン薬と比較されることがよくあります 。 カルビドパとは異なり、レボドパはドーパミンの直接の前駆体であり、血液脳関門を通過して脳内でドーパミンに変換することができます 。 アマンタジンは、アダムタン系抗ウイルス薬であり、ジスキネジアの治療やパーキンソン病におけるオフ期の軽減にも用いられます 。 ゾニサミドは、炭酸脱水酵素阻害剤の抗けいれん薬であり、片頭痛の予防、てんかん、パーキンソン病の振戦に用いられます 。 カルビドパのユニークな点は、レボドパの末梢代謝を阻害する能力にあり、これにより脳内のレボドパ供給量が増加し、治療効果が向上します .

類似化合物との比較

Carbidopa is often compared with other dopaminergic antiparkinsonism agents such as levodopa, amantadine, and zonisamide . Unlike this compound, levodopa is a direct precursor to dopamine and can cross the blood-brain barrier to be converted into dopamine within the brain . Amantadine is an adamantane antiviral that is also used to treat dyskinesia and reduce OFF episodes in Parkinson’s disease . Zonisamide is a carbonic anhydrase inhibitor anticonvulsant that is used for migraine prevention, epilepsy, and parkinsonian tremor . This compound’s uniqueness lies in its ability to inhibit the peripheral metabolism of levodopa, thereby increasing the availability of levodopa in the brain and enhancing its therapeutic effects .

生物活性

Carbidopa is a peripheral dopa decarboxylase inhibitor primarily used in conjunction with levodopa for the treatment of Parkinson's disease. Its biological activity extends beyond its role in enhancing the efficacy of levodopa; recent research has uncovered its immunomodulatory effects and potential therapeutic applications in various autoimmune conditions.

This compound inhibits the enzyme aromatic L-amino acid decarboxylase (AAAD), which is responsible for converting levodopa to dopamine outside the brain. By preventing this conversion, this compound increases the availability of levodopa that can cross the blood-brain barrier, thereby enhancing dopaminergic activity within the central nervous system (CNS) and alleviating symptoms of Parkinson's disease .

Immunomodulatory Effects

Recent studies have highlighted this compound’s role in modulating immune responses, particularly its inhibitory effect on T cell activation. This has implications for treating autoimmune diseases:

- T Cell Activation Inhibition : this compound significantly reduces T cell activation both in vitro and in vivo. In experimental models, it was shown to decrease the proliferation of CD4+ T cells stimulated by anti-CD3 antibodies by approximately 75% . This suggests a potential use of this compound in managing conditions characterized by T cell-mediated autoimmunity.

- Cytokine Production : this compound treatment has been associated with reduced production of pro-inflammatory cytokines such as IFN-γ and IL-17 from CD4+ T cells infiltrating the CNS. This indicates that this compound not only inhibits T cell proliferation but also suppresses their effector functions, which could be beneficial in conditions like multiple sclerosis and rheumatoid arthritis .

- Macrophage Polarization : Research indicates that this compound may promote a shift from M1 (pro-inflammatory) to M2 (anti-inflammatory) macrophage polarization, as evidenced by increased expression of Arg1 and decreased iNOS levels in macrophages from treated animals . This shift could further contribute to its immunomodulatory effects.

Clinical Applications and Case Studies

This compound's immunomodulatory properties open avenues for its use beyond Parkinson's disease. Here are some notable findings:

- Experimental Autoimmune Encephalitis (EAE) : In animal models of EAE, which mimics multiple sclerosis, this compound administration led to a significant reduction in disease severity. This was attributed to its ability to inhibit T cell activation and cytokine production, suggesting a potential therapeutic role in demyelinating diseases .

- Rheumatoid Arthritis Models : Similar studies have shown that this compound can mitigate symptoms in collagen-induced arthritis models, further supporting its role as an immunosuppressive agent .

Summary of Research Findings

The following table summarizes key research findings related to this compound's biological activity:

特性

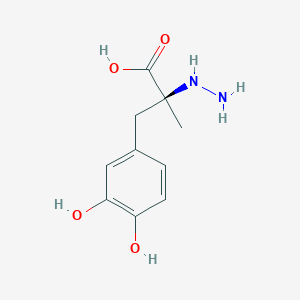

IUPAC Name |

(2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4.H2O/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;/h2-4,12-14H,5,11H2,1H3,(H,15,16);1H2/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAOMKOIBXZKND-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904589 | |

| Record name | Carbidopa monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38821-49-7, 28860-95-9 | |

| Record name | Carbidopa monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38821-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbidopa [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038821497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbidopa monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbidopa | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-2-(3,4-Dihydroxybenzyl)-2-Hydrazinopropionsäure Monohydrat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbidopa | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBIDOPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MNX7R8C5VO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。